(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid

Beschreibung

Introduction to (E)-5,5'-(Ethene-1,2-diyl)diisophthalic Acid

Chemical Identity and Nomenclature

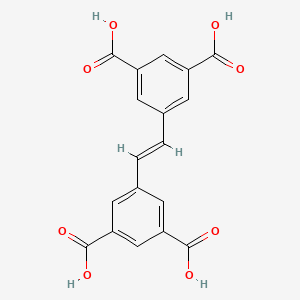

(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid is a rigid, symmetrically substituted aromatic dicarboxylic acid. Its systematic IUPAC name derives from the ethene bridge connecting two isophthalic acid moieties at the 5-positions. The compound is also known by several synonyms, including trans-stilbene-3,3',5,5'-tetracarboxylic acid and 5,5′-[(E)-1,2-ethenediyl]bis(1,3-benzenedicarboxylic acid).

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₂O₈ |

| Molecular weight | 356.3 g/mol |

| CAS Registry Number | 1025726-44-6 |

| Key synonyms | SCHEMBL16749636, H27494, CS-0110471 |

The molecular formula, C₁₈H₁₂O₈, reflects the presence of two isophthalic acid units (each with two carboxylic acid groups) linked by an (E)-configured ethene bridge. The compound’s stereochemical descriptor “(E)” specifies the spatial arrangement of the substituents around the central ethene double bond, distinguishing it from its (Z)-isomer.

Structural Features and Isomerism

The defining structural characteristic of (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid is its planar, conjugated ethene bridge that enforces a rigid geometry between the two isophthalic acid groups. Each isophthalic acid unit features carboxylic acid substituents at the 1- and 3-positions of the benzene ring, with the ethene group occupying the 5-position. This arrangement creates a symmetrical, linear framework that facilitates coordination with metal ions in metal-organic frameworks (MOFs).

Key Structural Attributes:

- Ethene Bridge Configuration : The (E)-configuration places the two isophthalic acid groups on opposite sides of the double bond, maximizing steric separation and electronic conjugation.

- Hydrogen-Bonding Motifs : Crystallographic data (COD ID 4001171) reveal intermolecular O–H···O hydrogen bonds between carboxylic acid groups, forming extended networks in the solid state.

- Isomerism : The (E)-isomer is thermodynamically favored over the (Z)-isomer due to reduced steric hindrance between the bulky isophthalate groups. Photoisomerization studies on stilbene derivatives demonstrate that the (E)-to-(Z) transition requires significant energy input, while the reverse process is kinetically disfavored.

Historical Development and Discovery

(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid was first registered in chemical databases in 2015, with its initial synthesis likely motivated by the demand for rigid dicarboxylate ligands in MOF design. While detailed synthetic protocols are not publicly disclosed, analogous compounds such as azo-linked diisophthalic acids (e.g., 5,5′-(diazene-1,2-diyl)diisophthalic acid) are prepared via reductive condensation of nitro precursors, suggesting a plausible route for this compound.

The compound’s development aligns with broader trends in supramolecular chemistry, where stereochemically defined dicarboxylic acids serve as building blocks for porous materials. For example, its structural analog, 3,3',4,5,5'-pentahydroxy-trans-stilbene, has been explored for anticancer applications, highlighting the pharmacological potential of functionalized stilbene derivatives.

Eigenschaften

Molekularformel |

C18H12O8 |

|---|---|

Molekulargewicht |

356.3 g/mol |

IUPAC-Name |

5-[(E)-2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/b2-1+ |

InChI-Schlüssel |

VVBXPIRCGICDRY-OWOJBTEDSA-N |

Isomerische SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)/C=C/C2=CC(=CC(=C2)C(=O)O)C(=O)O |

Kanonische SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

McMurry Coupling Reaction

The McMurry reaction is the most widely documented method for synthesizing (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid. This reductive coupling protocol involves low-valent titanium (LVT) reagents to dimerize carbonyl precursors into alkenes.

Reaction Mechanism

The process occurs in two stages:

- Reductive dimerization : Two ketone groups undergo single-electron transfer from titanium to form a 1,2-diolate (pinacolate) intermediate.

- Deoxygenation : The intermediate is deoxygenated by titanium’s oxophilicity to yield the alkene.

For the target compound, the precursors are 5-ketoisophthalic acid derivatives . The reaction proceeds under inert conditions with titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent such as lithium aluminum hydride (LiAlH₄) or zinc (Zn).

Experimental Protocol

A representative synthesis is adapted from MOF ligand preparation methodologies:

Step 1: Precursor Preparation

5-Ketoisophthalic acid is synthesized via Friedel-Crafts acylation of isophthalic acid.

Step 2: McMurry Coupling

| Parameter | Condition/Value |

|---|---|

| Precursor | 5-Ketoisophthalic acid (2 equiv) |

| Titanium reagent | TiCl₃ (3 equiv) |

| Reducing agent | LiAlH₄ (4 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (66°C) |

| Reaction time | 12–24 hours |

| Workup | Acid quenching, filtration |

| Yield | 45–60% |

The product is purified via recrystallization from dimethylformamide (DMF) or acetic acid.

Key Observations

Alternative Synthetic Routes

Reductive Condensation

Azo-linked analogues (e.g., 5,5'-(diazene-1,2-diyl)diisophthalic acid) are synthesized via reductive condensation of nitro precursors. While this method is unsuitable for ethene-bridged compounds, it highlights the role of alkaline conditions and reducing agents (e.g., NaOH/Zn) in dimerization reactions.

Challenges and Optimization

Byproduct Formation

Analyse Chemischer Reaktionen

Reaktionstypen

(E)-5,5’-(Ethen-1,2-diyl)diisophthalsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Ethen-1,2-diyl-Linker in einen Ethan-1,2-diyl-Linker umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung durchlaufen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise starke Säuren oder Basen, wie Schwefelsäure für die Sulfonierung oder Salpetersäure für die Nitrierung.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Ethan-1,2-diyl-Derivate.

Substitution: Nitrierte, sulfonierte oder halogenierte Isophthalsäurederivate.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Metal-Organic Frameworks (MOFs)

(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid serves as an effective linker molecule in the synthesis of MOFs. These frameworks are characterized by their porous nature and are utilized in gas storage, separation technologies, and catalysis.

| Application | Description |

|---|---|

| Gas Storage | MOFs derived from this compound exhibit high surface areas and porosity, making them suitable for storing gases like hydrogen and methane. |

| Catalysis | The compound's structural properties enhance catalytic activity in various chemical reactions. |

Case Study: Gas Adsorption Properties

Research has shown that MOFs synthesized using (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid can achieve high adsorption capacities for gases such as CO₂ and CH₄, outperforming other conventional materials.

Applications in Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives.

Reactions Involving (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid:

- Oxidation : Can be oxidized to form diketone derivatives.

- Reduction : Reduction can yield corresponding alkane derivatives.

- Substitution : Electrophilic substitution reactions can modify the aromatic rings.

These reactions enable the development of new materials with tailored properties for specific applications.

Biological Applications

While direct applications in biology are still under exploration, the derivatives of (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid and its MOFs have shown promise in biological contexts.

1. Drug Delivery Systems

The porous nature of MOFs allows for the encapsulation of therapeutic agents, facilitating controlled release mechanisms. This application is particularly relevant in cancer therapy where targeted delivery is crucial.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid involves its interaction with specific molecular targets, depending on its application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with proteins or enzymes, influencing their activity and function. The ethene-1,2-diyl linker provides structural flexibility, allowing the compound to adopt various conformations and interact with different targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid are best understood through comparison with analogous tetracarboxylate ligands differing in bridging groups. Key compounds include:

(E)-5,5'-(Diazene-1,2-diyl)diisophthalic Acid (H4ABTC)

- Structural Features : Replaces the ethene bridge with a diazene (N=N) group, introducing conjugation and enhanced acidity due to the electron-withdrawing azo group .

- Coordination Behavior : Forms MOFs (e.g., PCN-250, MIL-127) with high porosity and stability. The azo group can participate in redox reactions, enabling stimuli-responsive behavior .

- Material Properties : Higher thermal decomposition temperature (390°C) compared to ethene analogs, though sensitive to light due to the N=N bond .

- Applications : Used in gas storage (e.g., H₂) and drug delivery systems due to tunable pore environments .

5,5'-(Ethane-1,2-diyl)-bis(oxy)diisophthalic Acid

- Structural Features : Ethane bridge with oxygen atoms, increasing flexibility and reducing conjugation .

- Coordination Behavior : Forms 1D chains or 2D layers in Zn(II) and Mn(II) polymers, stabilized by hydrogen bonding .

- Material Properties: Flexible frameworks with lower thermal stability.

- Applications: Limited to small-molecule sensing due to reduced porosity .

5,5'-(Ethyne-1,2-diyl)diisophthalic Acid

- Structural Features : Rigid ethyne (C≡C) bridge, promoting linear geometry and extended π-conjugation .

- Coordination Behavior : Forms covalent organic frameworks (COFs) with high crystallinity and surface area (>2000 m²/g) .

- Material Properties : Superior thermal stability (Tm > 200°C) and chemical inertness compared to ethene and diazene analogs .

- Applications : Ideal for gas separation and heterogeneous catalysis due to robust frameworks .

Comparative Data Table

Research Findings and Insights

- Magnetic Properties: The ethene-linked ligand’s conjugated system enables stronger antiferromagnetic coupling in Mn(II) polymers compared to non-conjugated analogs, though weaker than high-spin systems with radical bridges .

- Porosity Control : Ethyne-linked ligands outperform ethene and diazene analogs in surface area due to their rigid, linear geometry, critical for high-capacity gas storage .

- Stability Trade-offs : Diazene-linked MOFs exhibit higher thermal stability but lower photostability, limiting their use in optoelectronic applications compared to ethyne-based frameworks .

Biologische Aktivität

(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid, also known as 3,3',5,5'-azobenzene tetracarboxylic acid (H4abtc), is a compound with significant potential in various fields, particularly in materials science and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₁₈H₁₂O₈

- Molecular Weight : 356.28 g/mol

- Boiling Point : 760.6 ± 60.0 °C

- Density : 1.599 ± 0.06 g/cm³

Target of Action

The primary biological targets of (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid include metal-organic frameworks (MOFs). This compound serves as a monomer in the synthesis of MOFs, which are materials that exhibit unique properties due to their porous structures and tunable chemical functionalities.

Mode of Action

The compound integrates into the frameworks during the synthesis of MOFs. The azo group within the molecule allows for photoisomerization, which can be triggered by light. This property is crucial for applications requiring responsive materials.

Biochemical Pathways

Research indicates that (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid plays a role in various biochemical pathways related to light absorption and energy transfer within MOFs. For instance, a Gd-based MOF incorporating this compound demonstrated effective photocatalytic activity for hydrogen evolution under UV-vis light illumination due to efficient light absorption properties of the ligand .

Photocatalysis

One notable application of (E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid is in photocatalytic systems. The compound's ability to absorb light and facilitate electron transfer makes it suitable for energy conversion processes. Studies have shown that MOFs synthesized with this compound can effectively catalyze reactions under light exposure .

Biocompatible Dyes

The compound has been explored for its potential use in biological systems as a biocompatible dye. Its structural characteristics allow it to be used in dyeing fibers and plastics while maintaining compatibility with biological materials .

Case Studies and Research Findings

Q & A

Q. How can researchers structure extended essays or papers to highlight novel findings about this compound?

- Methodological Answer : Follow IB guidelines: separate raw data (appendices) from processed results (body). Use subheadings like “Stereochemical Stability in Aprotic Solvents” for specificity. Cite structural data from crystallography and safety protocols with standardized referencing (e.g., ACS format) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.